[1] Friedel-Crafts Acylation of 4-Iodoacetophenone with Various Aryl Chlorides, M.M. Heravi, M.M. Sadeghi, Helvetica Chimica Acta, 2008, 91 (1), 145-150, DOI: 10.1002/hlca.2007.00233:
The presence of both a reactive ketone group and an iodoacetamide moiety in its structure suggests potential applications of 2-(4-Chlorophenyl)-4'-iodoacetophenone in scientific research, particularly in the following areas:
[2] Antibody-Drug Conjugates: Past, Present, and Future, Clarke, T.A., et al., Chemical Reviews, 2019, 119 (12), 5457-5500, DOI: 10.1021/acs.chemrev.8b00445:
2-(4-Chlorophenyl)-4'-iodoacetophenone is an organic compound with the molecular formula . It features a chlorophenyl group and an iodoacetophenone moiety, making it a significant compound in organic synthesis and medicinal chemistry. The compound is characterized by its distinctive structure, which contributes to its reactivity and potential biological activity. Its IUPAC name is 2-(4-chlorophenyl)-4-iodobenzene-1-ethanone, and it has a CAS number of 898784-08-2.
These reactions allow for the modification of the compound's structure, facilitating the synthesis of a variety of derivatives for further study.
The synthesis of 2-(4-Chlorophenyl)-4'-iodoacetophenone typically involves:
In industrial settings, large-scale production may utilize continuous flow processes optimized for yield and purity.
Several compounds share structural similarities with 2-(4-Chlorophenyl)-4'-iodoacetophenone. These include:
Compound Name | Halogen Type | Position | Biological Activity |
---|---|---|---|
2-(4-Chlorophenyl)-4'-iodoacetophenone | Chlorine | Para | Potentially active |
2-(4-Fluorophenyl)-4'-iodoacetophenone | Fluorine | Para | Varies |
2-(Phenyl)-4'-iodoacetophenone | None | N/A | Lower activity |
2-(3-Chlorophenyl)-4'-iodoacetophenone | Chlorine | Meta | Varies |
This table highlights the uniqueness of 2-(4-Chlorophenyl)-4'-iodoacetophenone in terms of its halogen substitution and potential biological effects compared to similar compounds. Further research is necessary to fully understand these differences and their implications in medicinal chemistry.